molecular formula C3H5ClMg B1295081 Allylmagnesium chloride CAS No. 2622-05-1

Allylmagnesium chloride

Cat. No.: B1295081
CAS No.: 2622-05-1
M. Wt: 100.83 g/mol
InChI Key: CYSFUFRXDOAOMP-UHFFFAOYSA-M
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Description

Allylmagnesium chloride is a Grignard reagent with the chemical formula C₃H₅MgCl. It is widely used in organic synthesis for allylation reactions, nucleophilic additions, and polymerization processes. Its utility stems from the allyl group’s ability to act as a nucleophile, enabling the construction of carbon-carbon bonds in complex molecules. Key applications include ring-opening reactions of epoxides (e.g., regioselective synthesis of alcohols) , polymerization of adipic anhydride via a "coordination insertion" mechanism , and participation in stereoselective syntheses of natural products . However, its reactivity is highly dependent on reaction conditions and the presence of Schlenk equilibria, which can lead to mixtures of products in certain syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylmagnesium chloride is typically prepared by the reaction of allyl chloride with magnesium turnings in an anhydrous solvent such as tetrahydrofuran or diethyl ether. The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The mixture is then stirred under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is carried out in large reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the reaction. The product is then purified and stored under an inert atmosphere to maintain its reactivity .

Chemical Reactions Analysis

Types of Reactions: Allylmagnesium chloride primarily undergoes nucleophilic addition reactions, where it adds to electrophilic centers such as carbonyl groups in aldehydes and ketones. This results in the formation of alcohols after hydrolysis. It can also participate in substitution reactions, where the allyl group replaces a leaving group in a substrate .

Common Reagents and Conditions:

    Nucleophilic Addition: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form alcohols.

    Substitution Reactions: Reacts with substrates containing good leaving groups under anhydrous conditions.

Major Products:

Scientific Research Applications

Nucleophilic Additions

One of the primary applications of allylmagnesium chloride is in nucleophilic addition reactions, particularly with carbonyl compounds and imines:

  • Addition to Carbonyl Compounds : this compound reacts with aldehydes and ketones to form allylated alcohols. The stereoselectivity and regioselectivity of these reactions can vary based on substrate structure and reaction conditions .
  • Addition to Imines : The compound can also add to imines, leading to the formation of allylated amines. This process is crucial in synthesizing various nitrogen-containing compounds .

Synthesis of Complex Molecules

This compound plays a vital role in the total synthesis of complex natural products and pharmaceuticals:

  • Synthesis of Hydantoins : A notable application involves the nucleophilic ring-opening of 2-methyleneaziridines to imines, followed by conversion to 5,5′-disubstituted hydantoins. This method demonstrates the utility of this compound in constructing heterocyclic compounds .
  • Total Synthesis of Alkaloids : Recent studies have highlighted its use in various named reactions for alkaloid synthesis, showcasing its importance in producing bioactive compounds .

Diastereoselective Additions

A study demonstrated that additions of allylmagnesium reagents to chiral ketones could achieve high diastereoselectivity under specific conditions. For instance, when reacting with α-haloketones, this compound exhibited varying degrees of stereoselectivity depending on steric hindrance and solvent choice .

Reaction TypeSubstrateStereoselectivityObservations
Addition to Ketonesα-HaloketonesHighInfluenced by steric factors
Addition to IminesChiral IminesModerateReaction conditions critical

Mechanistic Insights

Computational studies have provided insights into the mechanism of this compound's reactivity with carbonyl compounds. The rate of addition was found to be influenced by temperature and solvent effects, indicating that entropic factors play a significant role in controlling stereoselectivity .

Mechanism of Action

The mechanism of action of allylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the transition state, facilitating the formation of new carbon-carbon bonds. This mechanism is central to its role in nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Comparison with Allyl Grignard Reagents

Allylmagnesium Bromide

Allylmagnesium chloride and bromide are structurally similar but differ in practical aspects:

  • Cost and Accessibility: Allyl chloride (precursor to the Grignard) is significantly cheaper than allyl bromide, making the chloride more economical for large-scale applications .
  • Preparation : this compound requires lower reaction temperatures (-10 to -15°C) during preparation, while bromide synthesis is less temperature-sensitive .
  • Solvent Compatibility : this compound is often used in tetrahydrofuran (THF), whereas the bromide is typically prepared in diethyl ether .
  • Reactivity : In some cases, bromide derivatives may offer higher reactivity or selectivity. For example, allylmagnesium bromide was preferred in the stereoselective synthesis of dopamine D3 receptor agonists, while chloride was substituted only for accessibility reasons .

Table 1: this compound vs. Bromide

Property This compound Allylmagnesium Bromide
Precursor Cost Lower (allyl chloride) Higher (allyl bromide)
Preparation Temperature -10 to -15°C Ambient to mild cooling
Typical Solvent THF Diethyl ether
Yield in Syntheses Variable (e.g., 19% in Hauser bases ) Often higher in selective reactions

Comparison with Non-Allyl Grignard Reagents

Propylmagnesium Chloride and Methylmagnesium Iodide

Non-allyl Grignard reagents exhibit distinct reactivity profiles:

  • Propylmagnesium Chloride : In Hauser base syntheses, propylmagnesium chloride produces isolable products ([Mg(NRR′)(μ-Cl)(Et₂O)]₂), whereas this compound leads to intractable mixtures due to competing equilibria .
  • Methylmagnesium Iodide: While slower in protonolysis reactions, methylmagnesium iodide avoids the side reactions seen with this compound in silylamide syntheses .

Comparison with Non-Grignard Allylating Agents

Allyltributyltin and Allylboronic Acid Pinacol Ester

Non-Grignard allylating agents often outperform this compound in catalytic systems:

  • Allylboronic Acid Pinacol Ester : Provides higher regioselectivity in cross-coupling reactions compared to Grignard reagents .

Table 3: Performance in β-Nitroenone Reactions

Reagent Result Reference
This compound No reaction observed
Allyltributyltin High yields
Allylboronic Acid Pinacol Ester Moderate to high yields

Mechanistic and Application-Specific Insights

Reactivity in Radical Clock Additions

This compound undergoes two-electron mechanisms in radical clock additions to carbonyl groups, contrasting with tert-butylmagnesium chloride, which may involve single-electron pathways .

Polymerization of Adipic Anhydride

The reaction proceeds via acyl-oxygen cleavage, producing poly(adipic anhydride) with controlled molecular weights .

Biological Activity

Allylmagnesium chloride (C3_3H5_5ClMg) is a highly reactive organomagnesium compound commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. Its biological activity is primarily associated with its role as a nucleophile in various chemical reactions, including the addition to carbonyl compounds and the opening of cyclic ethers. This article explores the biological activity of this compound, summarizing key research findings, case studies, and applications.

This compound is classified as a Grignard reagent, which is known for its strong nucleophilic properties. It reacts rapidly with electrophiles, such as carbonyl compounds, to form alcohols. The reactivity of this compound is characterized by:

  • High Reactivity : It can add to ketones and aldehydes at rates approaching the diffusion limit, making it particularly useful in synthetic organic chemistry .
  • Stereoselectivity : The addition reactions often exhibit unique stereochemical outcomes due to the formation of six-membered-ring transition states, which differ from those of non-allylic Grignard reagents .

The mechanism by which this compound reacts with electrophiles involves several key steps:

  • Nucleophilic Attack : The nucleophilic carbon of the allyl group attacks the electrophilic carbon of a carbonyl compound.
  • Formation of Alkoxide Intermediate : This results in the formation of an alkoxide intermediate.
  • Protonation : Upon workup with water or acid, the alkoxide is converted into an alcohol.

The unique mechanism allows for rapid reactions with unhindered carbonyl compounds and can also facilitate reactions with more complex substrates .

1. Nucleophilic Ring-Opening Reactions

This compound has been employed in studies examining the nucleophilic ring-opening of 2-methyleneaziridines to form imines. This reaction pathway has been shown to lead to 5,5-disubstituted hydantoins, demonstrating its utility in synthesizing biologically relevant compounds .

2. Additions to Carbonyl Compounds

Research indicates that this compound adds to α-silyloxy acyclic ketones with high stereoselectivity at low temperatures (−78 °C). This selectivity arises from the steric accessibility of diastereofaces on the ketones, allowing for predictable stereochemical outcomes .

Reaction TypeConditionsProductsObservations
Nucleophilic ring-openingRoom temperature5,5-disubstituted hydantoinsHigh yields observed
Addition to α-silyloxy ketones−78 °CStereoselective alcoholsConformational bias affects selectivity

Applications in Organic Synthesis

This compound is widely used in organic synthesis due to its ability to introduce allyl groups into various substrates. Its applications include:

  • Synthesis of Alcohols : Through its reaction with carbonyl compounds.
  • Formation of Complex Molecules : By facilitating multi-step synthetic pathways that involve complex organic transformations.

Safety and Handling

This compound is highly reactive and sensitive to moisture and air. It reacts violently with water, releasing flammable gases. Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in dry conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing allylmagnesium chloride, and how is its purity validated?

this compound is typically synthesized by reacting allyl chloride with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction requires careful control of stoichiometry and temperature to avoid side reactions. Characterization involves <sup>1</sup>H NMR to confirm the absence of unreacted magnesium and GC-MS to verify purity. For new preparations, elemental analysis and titration methods (e.g., Gilman titration) are recommended to quantify active magnesium content .

Q. What are the primary reaction pathways for this compound in organic synthesis?

this compound is widely used in nucleophilic additions to carbonyl compounds (e.g., ketones, aldehydes) and coupling reactions (e.g., Kumada cross-coupling). Its reactivity is influenced by solvent polarity, with THF favoring Schlenk equilibria that modulate reagent availability. Methodologically, reactions are conducted at low temperatures (−78°C to 0°C) to enhance selectivity, followed by aqueous workup to quench excess reagent .

Q. How should this compound be handled and stored to ensure stability?

The reagent is highly moisture- and oxygen-sensitive. Storage under argon or nitrogen in flame-sealed glass ampules at −20°C is critical. Handling requires inert glovebox conditions or Schlenk-line techniques. Leaks or spills should be neutralized with dry sand or silica gel, followed by ethanol to quench residual reactivity .

Advanced Research Questions

Q. Why does this compound exhibit poor reproducibility in synthesizing silylamide-Hauser bases?

Protonolysis routes using this compound are prone to Schlenk equilibria, leading to dynamic ligand exchange and unpredictable stoichiometry. Salt metathesis with potassium silylamides generates intractable mixtures due to competing side reactions (e.g., ligand scrambling). For reproducible syntheses, alternative Grignard reagents (e.g., methylmagnesium iodide) are recommended .

Q. How can reaction parameters be optimized for this compound-mediated allylation of sterically hindered substrates?

Key optimizations include:

  • Solvent selection : Replacing THF with 2-MeTHF reduces coordination strength, minimizing over-addition byproducts.
  • Temperature control : Lowering reaction temperatures to −98°C enhances diastereoselectivity.
  • Stoichiometry : Using 1.3–1.6 equivalents of reagent balances conversion and selectivity. These adjustments improved yields from 49% to 87% in the synthesis of complex lactols .

Q. What mechanistic insights explain the diastereoselective addition of this compound to chiral imines?

Excess this compound induces allyl-to-(Z)-1-propenyl isomerization during addition to pyrroleimines. Steric effects from the chiral auxiliary (e.g., (S)-valinol) direct nucleophilic attack to the less hindered face, achieving diastereomeric ratios >5:1. Reaction progress should be monitored via <sup>13</sup>C NMR to track isomerization dynamics .

Q. How can researchers assess the toxicity and environmental impact of this compound in experimental workflows?

Toxicity studies recommend:

  • In vitro assays : HepG2 cell lines to evaluate hepatotoxicity.
  • Metabolic profiling : LC-MS analysis of urinary metabolites in rodent models.
  • Environmental precautions : Avoid discharge into waterways; use inert adsorbents (e.g., silica gel) for spill containment. Chronic exposure risks include neurotoxicity and renal damage, as observed in animal studies .

Q. What strategies control regioselectivity in this compound reactions with polyunsaturated substrates?

Regioselectivity is governed by:

  • Substrate electronics : Electron-deficient alkenes favor 1,2-addition.
  • Hydromagnesiation : In situ generation of allylmagnesium species from 1,3-dienes via MgH2 enables selective formation of branched products.
  • Additives : Chlorosilanes redirect reactivity to linear allylsilanes with >90% stereoselectivity .

Properties

IUPAC Name

magnesium;prop-1-ene;chloride
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InChI

InChI=1S/C3H5.ClH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSFUFRXDOAOMP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C=C.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4062561
Record name Allylmagnesium chloride
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Molecular Weight

100.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

2 Molar solution in tetrahydrofuran: Liquid; [Sigma-Aldrich MSDS]
Record name Allylmagnesium chloride
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CAS No.

2622-05-1
Record name Magnesium, chloro-2-propen-1-yl-
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Record name Magnesium, chloro-2-propen-1-yl-
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Record name Allylmagnesium chloride
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Record name Allylmagnesium chloride
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